2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-phenylacetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a triazolopyrimidine ring. This type of structure is common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions with various nucleophiles and electrophiles, given the presence of multiple reactive sites .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups present. These properties could include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Potential Antiasthma Agents
Compounds with the triazolopyrimidine framework have been explored for their activity as mediator release inhibitors, potentially useful in treating asthma. For instance, the preparation and evaluation of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have shown promising results in inhibiting histamine release, a key factor in asthma attacks (Medwid et al., 1990).
Herbicidal and Fungicidal Activities
Derivatives of triazolopyrimidines, including those with methyl and phenyl substituents, have been synthesized and shown to possess significant herbicidal and fungicidal activities. This suggests potential agricultural applications of the compound for controlling weeds and fungal pathogens (Long De, 2006).
Antimicrobial and Antitumor Agents
Certain triazolopyrimidine derivatives have been prepared as potential antimicrobial and antitumor agents. Some of these compounds exhibited promising activity against microbial strains and tumor cells, indicating potential for the development of new therapeutic agents (El-Bendary et al., 1998).
Analgesic and Anti-inflammatory Properties
Research has also focused on the synthesis of fused heterocyclic systems incorporating the triazolopyrimidine scaffold for their analgesic and anti-inflammatory properties. Some derivatives have shown high activity in vivo, comparable to standard drugs like indomethacin, highlighting their potential as new pain management and anti-inflammatory medications (Shaaban et al., 2008).
Mechanism of Action
Target of action
Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of action
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical pathways
Triazoles in general have been found to exhibit a wide range of pharmaceutical activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-15-10-16(2)12-18(11-15)25-22-24-17(3)13-20-26-28(23(31)29(20)22)14-21(30)27(4)19-8-6-5-7-9-19/h5-13H,14H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRXYOWBIFLBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)N(C)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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